Strontium bis(trifluoromethylsulfonyl)imide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

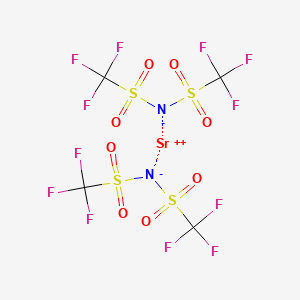

Strontium bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula C4F12N2O8S4Sr and a molecular weight of 647.891 g/mol . It is also known as Bis(trifluoromethane)sulfonimide strontium salt or Bis(trifluoromethanesulfonyl)imide strontium salt .

Physical And Chemical Properties Analysis

Strontium bis(trifluoromethylsulfonyl)imide is a white solid with a melting point greater than 200°C . It is hygroscopic and should be stored under nitrogen at ambient temperatures .科学的研究の応用

Applications in Ecology and Archaeology

Strontium isotope ratios, including bioavailable strontium, are increasingly used in ecology and archaeology to provenance biological materials. The creation of isoscapes (isotopic landscapes) and their use in interpreting results from strontium isotope analysis pose methodological challenges. Modern plant materials often provide the best approximation of bioavailable strontium, suggesting the importance of strontium in understanding historical ecology and migration patterns (Holt, Evans, & Madgwick, 2021).

Biological and Medical Research

Strontium, despite lacking biological functions in humans, shares chemical similarities with calcium, enabling its absorption by living organisms. This property has led to the development of various applications in biological sciences, including its isotopes in medical applications and as analytical tools in isotope fingerprinting for studying dietary habits, migration patterns, food authentication, and forensic sciences (Coelho, Castanheira, Bordado, Donard, & Silva, 2017).

Bone Tissue Engineering

Strontium's role in bone tissue engineering is significant due to its dual mechanism of stimulating bone formation and inhibiting bone resorption. Its incorporation into biomaterials for bone tissue engineering applications has shown positive effects on bone formation and a reduction in osteoclast activity, making it a promising agent for osteoporosis treatment and bone regeneration (Borciani, Ciapetti, Vitale-Brovarone, & Baldini, 2022).

Bioactive Glasses for Bone Regeneration

The inclusion of strontium in bioactive glasses for bone regeneration is explored for its potential to enhance bioactivity and in vivo behavior. Strontium substitution in bioactive glasses has been studied extensively, with findings suggesting its effectiveness in improving the biological response and promoting bone growth and healing (O'Donnell & Hill, 2010).

Environmental and Provenance Studies

The use of bioavailable strontium isotope ratios in provenance studies, including archaeology, forensics, and environmental sciences, is highlighted. The development of global bioavailable strontium isoscapes provides a framework for using strontium data in large-scale provenance studies, showcasing the compound's utility in tracing origins and movements of biological and non-biological materials across various fields (Bataille, Crowley, Wooller, & Bowen, 2020).

Safety And Hazards

将来の方向性

While the specific future directions for Strontium bis(trifluoromethylsulfonyl)imide are not explicitly mentioned in the search results, it is noted that related compounds such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide are being explored for applications in next-generation low-power electronics and optoelectronic devices .

特性

IUPAC Name |

strontium;bis(trifluoromethylsulfonyl)azanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Sr/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYICIXZTVMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sr+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12N2O8S4Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trifluoromethane)sulfonimide strontium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)